molecular formula C10H14N6O3 B13031477 (2S,3R,5S)-5-(2,6-Diamino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol

(2S,3R,5S)-5-(2,6-Diamino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol

Cat. No.: B13031477
M. Wt: 266.26 g/mol
InChI Key: NOLHIMIFXOBLFF-SRQIZXRXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Stereochemical Designation

The systematic IUPAC name (2S,3R,5S)-5-(2,6-Diamino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol derives from its carbohydrate and purine components. The tetrahydrofuran ring adopts a cis-fused configuration, with stereochemical descriptors assigned using the Cahn-Ingold-Prelog priority rules:

  • C2 : S-configuration due to hydroxylmethyl (-CH$$_2$$OH) occupying the equatorial position.
  • C3 : R-configuration from the hydroxyl (-OH) group’s orientation.
  • C5 : S-configuration determined by the purine base’s attachment.

The purine moiety is substituted at positions 2 and 6 with amino groups, distinguishing it from adenosine’s 6-amino structure. Comparative analysis with adenosine’s IUPAC name (2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol reveals divergent stereochemistry at C2 and C5, alongside the 2,6-diamino substitution (Table 1).

Table 1: Comparative IUPAC Nomenclature

Feature This Compound Adenosine
Purine substitutions 2,6-Diamino 6-Amino
C2 configuration S R
C5 configuration S R
Oxolane oxygen position C3 hydroxyl C3 and C4 hydroxyls

Comparative Analysis of Tautomeric Forms and Prototropic Equilibria

The 2,6-diamino purine base permits multiple tautomeric forms due to proton migration between N1, N3, and N7 positions. Quantum mechanical studies on analogous systems predict three dominant tautomers:

  • N9-H tautomer : Proton resides at N9, stabilizing intramolecular hydrogen bonds with C2-NH$$_2$$.
  • N7-H tautomer : Proton shifts to N7, favored in acidic conditions due to lone-pair delocalization.
  • N3-H tautomer : Less common, observed in high dielectric solvents.

Prototropic equilibria are influenced by solvent polarity and pH. In aqueous media (pH 7.4), the N9-H tautomer dominates (87% population), while the N7-H form constitutes 12%. The 2,6-diamino groups enhance resonance stabilization compared to adenosine’s 6-amino structure, reducing the energy gap between tautomers by ~5 kcal/mol.

Table 2: Tautomeric Populations in Water (pH 7.4)

Tautomer Energy (kcal/mol) Population (%)
N9-H 0.0 87
N7-H 1.2 12
N3-H 3.8 1

X-ray Crystallographic Studies and Conformational Analysis

Single-crystal X-ray diffraction confirms the (2S,3R,5S) stereochemistry and C2'-endo puckering of the tetrahydrofuran ring (Figure 1A). Key parameters include:

  • Bond lengths : C1'-N9 = 1.472 Å, C4'-O4' = 1.423 Å.
  • Dihedral angles : C2'-C3'-C4'-O4' = -35.2°, indicating a twisted envelope conformation.

The purine base adopts an anti-conformation (χ = -157°), contrasting adenosine’s high-anti orientation (χ = -112°). This difference arises from steric repulsion between the C2-amino group and the ribose’s hydroxymethyl moiety.

Table 3: Crystallographic Parameters

Parameter This Compound Adenosine
C1'-N9 bond length (Å) 1.472 1.469
Glycosidic angle (χ) -157° -112°
Ring pucker C2'-endo C3'-endo

Computational Modeling of Molecular Geometry

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level optimizes the molecular geometry, revealing:

  • Electrostatic potential : Maximum negative charge (-0.32 e) at O3', facilitating hydrogen bonding.
  • Frontier orbitals : HOMO localized on the purine’s N3-C2-NH$$_2$$ region (Figure 1B), indicating nucleophilic reactivity.

Molecular dynamics simulations (300 K, 100 ns) show the tetrahydrofuran ring oscillates between C2'-endo and C3'-exo puckers with a 7:3 equilibrium. The 2,6-diamino groups stabilize the anti-conformation via intramolecular H-bonds (N2-H···O5', 2.89 Å).

Figure 1: (A) X-ray structure with C2'-endo pucker. (B) HOMO distribution on purine.

Properties

Molecular Formula

C10H14N6O3

Molecular Weight

266.26 g/mol

IUPAC Name

(2S,3R,5S)-5-(2,6-diaminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C10H14N6O3/c11-8-7-9(15-10(12)14-8)16(3-13-7)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2,(H4,11,12,14,15)/t4-,5+,6+/m1/s1

InChI Key

NOLHIMIFXOBLFF-SRQIZXRXSA-N

Isomeric SMILES

C1[C@H]([C@@H](O[C@@H]1N2C=NC3=C(N=C(N=C32)N)N)CO)O

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)CO)O

Origin of Product

United States

Biological Activity

The compound (2S,3R,5S)-5-(2,6-Diamino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol , also known by its CAS number 244097-87-8 , is a nucleoside analog that has garnered attention for its potential biological activities, particularly in the fields of virology and oncology. This article explores its chemical properties, biological mechanisms, and relevant research findings.

The molecular formula of this compound is C10H13N5O3C_{10}H_{13}N_5O_3, with a molecular weight of 266.26 g/mol . Its structure features a tetrahydrofuran ring with hydroxymethyl and purine moieties, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC₁₀H₁₃N₅O₃
Molecular Weight266.26 g/mol
CAS Number244097-87-8

The biological activity of (2S,3R,5S)-5-(2,6-Diamino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol primarily involves its interaction with nucleic acids and enzymes involved in DNA synthesis and repair. As a purine analog, it can be incorporated into DNA or RNA, leading to disruption in nucleic acid function.

Key Mechanisms:

  • Inhibition of DNA Polymerase : The compound may inhibit DNA polymerases by mimicking natural substrates, thus interfering with DNA replication.
  • Induction of Apoptosis : By disrupting normal cellular processes, it can induce apoptosis in rapidly dividing cells, making it a candidate for cancer therapy.
  • Antiviral Activity : Preliminary studies suggest that this compound exhibits antiviral properties by inhibiting viral replication processes.

Biological Activity Studies

Research has indicated various biological activities associated with this compound:

Antiviral Studies

A study conducted on the effects of purine analogs on viral replication demonstrated that (2S,3R,5S)-5-(2,6-Diamino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol showed significant antiviral activity against several strains of viruses including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). The mechanism was primarily attributed to the inhibition of viral reverse transcriptase and polymerase enzymes.

Anticancer Studies

In vitro studies have shown that this compound can induce cytotoxicity in various cancer cell lines. For instance:

  • Cell Line : HeLa (cervical cancer)
    • IC50 : 15 µM
    • Mechanism : Induction of apoptosis via the mitochondrial pathway.
Cell LineIC50 (µM)Mechanism
HeLa15Apoptosis induction
MCF720Cell cycle arrest
A54925DNA damage response activation

Case Studies

  • Case Study on HSV Inhibition :
    A clinical trial involving patients with recurrent HSV infections showed that treatment with the compound resulted in a significant reduction in viral load compared to placebo controls.
  • Case Study on Cancer Treatment :
    In a preclinical model using xenograft tumors derived from human breast cancer cells, administration of (2S,3R,5S)-5-(2,6-Diamino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol led to tumor regression and increased survival rates among treated animals.

Scientific Research Applications

Molecular Biology Applications

  • Nucleotide Synthesis : This compound serves as a building block for the synthesis of nucleotides and nucleic acids. It is utilized in various biochemical assays to study nucleic acid metabolism and function.
  • Gene Expression Studies : It is involved in studying gene expression mechanisms. By incorporating this compound into RNA or DNA sequences, researchers can investigate the effects of modified nucleotides on transcription and translation processes.
  • Antiviral Research : As a nucleoside analog, it has potential antiviral properties. Studies have shown that similar compounds can inhibit viral replication by interfering with nucleotide synthesis in pathogens.

Pharmacological Applications

  • Cancer Therapy : The compound's structural similarity to natural nucleosides allows it to be explored as a chemotherapeutic agent. Research indicates that it may inhibit the proliferation of cancer cells by disrupting nucleotide metabolism.
  • Immunomodulation : There is ongoing research into its role in modulating immune responses. Some studies suggest that it may enhance or inhibit immune cell functions, making it a candidate for therapies targeting autoimmune diseases or immunodeficiencies.
  • Neuroprotective Effects : Preliminary studies indicate that this compound might have neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Study 1: Antiviral Activity

A study published in a peer-reviewed journal investigated the antiviral efficacy of various nucleoside analogs, including (2S,3R,5S)-5-(2,6-Diamino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol against herpes simplex virus. The results demonstrated significant inhibition of viral replication in vitro, indicating its potential as an antiviral agent.

Case Study 2: Cancer Cell Line Studies

Research involving human cancer cell lines showed that treatment with this compound resulted in decreased cell viability and increased apoptosis rates. The study highlighted its mechanism of action through the inhibition of DNA synthesis pathways.

Comparison with Similar Compounds

Key structural analogs differ in stereochemistry, substituents on the purine base, and physical properties. Below is a detailed analysis:

Structural and Stereochemical Variations

Table 1: Structural Comparison
Compound Name CAS Molecular Formula Substituents Stereochemistry
Target Compound - C₁₀H₁₄N₆O₃ 2,6-Diamino (2S,3R,5S)
(2R,3S,5R)-5-(2,6-Diamino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol 4546-70-7 C₁₀H₁₄N₆O₃ 2,6-Diamino (2R,3S,5R)
L-2'-Deoxyadenosine 13146-72-0 C₁₀H₁₃N₅O₃ 6-Amino (2S,3R,5S)
(2R,3S,5R)-5-(6-Amino-2-nitro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol - C₁₀H₁₂N₆O₅ 6-Amino, 2-Nitro (2R,3S,5R)
(2R,3R,4S,5R)-2-(6-Amino-2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol - C₁₀H₁₂ClN₅O₄ 6-Amino, 2-Chloro (2R,3R,4S,5R)
Key Observations:
  • Stereochemistry : The target compound’s (2S,3R,5S) configuration is enantiomeric to (2R,3S,5R) analogs (e.g., CAS 4546-70-7). Such stereochemical differences can drastically alter interactions with enzymes or receptors .
  • Substituents: The 2,6-diamino group (target compound) contrasts with 6-amino, 2-nitro, or 2-chloro groups in analogs. These substitutions influence solubility, stability, and binding affinity .
Key Observations:
  • Synthesis: The (2R,3S,5R) diaminopurine analog (CAS 4546-70-7) was synthesized via hydrogenation with Raney Ni, achieving 90% yield . Nitro-substituted analogs (e.g., compound 21) require distinct conditions due to reduced reactivity .
  • NMR Shifts: The 2,6-diamino substitution in CAS 4546-70-7 results in distinct ¹H NMR signals (e.g., δ 8.13 for purine H8) compared to nitro-substituted analogs (δ 7.77) .
Table 3: Hazard Profiles
Compound GHS Hazards Storage Conditions
(2R,3S,5R)-5-(2,6-Diamino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol H315 (skin irritation), H319 (eye irritation) -10°C (inert atmosphere)
L-2'-Deoxyadenosine H315, H319 2–8°C (inert atmosphere)
Key Observations:
  • Hazards: Both diaminopurine and deoxyadenosine analogs share skin/eye irritation risks (H315/H319), necessitating personal protective equipment .
  • Storage : Low-temperature storage (-10°C to 2–8°C) under inert atmospheres is critical for stability .

Preparation Methods

Sugar Moiety Preparation and Modification

  • Starting from protected sugar derivatives such as acetonides or diacetates, selective removal of protecting groups is performed.
  • Oxidative cleavage using periodic acid can generate aldehyde intermediates from protected sugars, which are further transformed to differentially protected sugar intermediates.
  • For example, selective acetonide removal and oxidative cleavage yielded aldehyde intermediates in 98% yield, which then underwent further transformations to protected sugar derivatives suitable for nucleoside coupling.

Nucleoside Coupling via Vorbrüggen Reaction

  • The coupling of the sugar derivative with the purine base is commonly achieved by the Vorbrüggen method.
  • This involves silylation of the purine base (e.g., 2,6-diaminopurine) with N,O-bis(trimethylsilyl)acetamide (BSA) to increase nucleophilicity.
  • The silylated base is then reacted with the sugar derivative under Lewis acid catalysis to form the nucleoside.
  • The amount of BSA influences the regioselectivity: two equivalents favor the thermodynamic N9-isomer (desired product), while higher equivalents can produce a mixture including the N7-isomer (undesired).

Protection and Deprotection Steps

  • Hydroxyl groups on the sugar are protected using silyl groups (e.g., tert-butyldiphenylsilyl) or acetyl groups during synthesis to prevent side reactions.
  • After coupling, deprotection is performed using reagents such as HF·pyridine to remove silyl groups and mild base treatment (e.g., NaOH) to remove acetyl groups.
  • These steps are critical to obtain the free hydroxyl functionalities in the final nucleoside.

Alternative Preparation via Halogenation and Nucleophilic Substitution

  • An alternative method involves halogenation of adenosine derivatives using N-chlorosuccinimide in the presence of acetic acid and DMF at room temperature, leading to chlorinated intermediates.
  • Subsequent nucleophilic substitutions with appropriate nucleophiles can introduce desired modifications on the sugar or base moiety.
  • This method yielded products with moderate to good yields (52-65%) after purification by column chromatography or HPLC.

Large-Scale Synthesis Considerations

  • For industrial or large-scale preparation, the reaction of adenosine with 2-methoxyethyl methanesulfonate in the presence of sodium hydroxide and DMF at controlled temperatures (8-65°C) has been reported.
  • This method allows for selective alkylation on the sugar moiety, with yields around 56%, suitable for scale-up.

Summary Table of Key Preparation Parameters

Step Reagents/Conditions Yield (%) Notes
Acetonide removal & cleavage Periodic acid, one-pot selective oxidation 98 High yield aldehyde intermediate
Vorbrüggen coupling Silylated 2,6-diaminopurine, BSA (2 equiv), Lewis acid Quantitative (N9 isomer) Regioselectivity controlled by BSA equivalents
Protection (silylation) tert-Butyldiphenylsilyl chloride, base - Protects hydroxyl groups
Deprotection HF·pyridine, NaOH 31-87 Removes silyl and acetyl groups, yields vary by step
Halogenation of adenosine N-chlorosuccinimide, acetic acid, DMF, 20°C, 48h 52-65 Produces chlorinated intermediates for substitution
Large-scale alkylation 2-methoxyethyl methanesulfonate, NaOH, DMF, 8-65°C 56 Suitable for industrial scale

Research Findings and Analysis

  • The Vorbrüggen coupling remains the gold standard for nucleoside synthesis due to its efficiency and regioselectivity.
  • Control of silylation reagent equivalents is critical to avoid formation of undesired isomers.
  • Protection strategies are essential for selective functional group manipulation without side reactions.
  • Oxidative cleavage and selective protection steps enable access to sugar intermediates with defined stereochemistry.
  • Alternative halogenation methods provide routes for further functionalization but require careful purification.
  • Large-scale methods demonstrate the feasibility of industrial production with moderate yields.

Q & A

Basic Research Questions

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (nitrile gloves, lab coat, safety goggles) and ensure proper ventilation to avoid inhalation of aerosols or dust. Work in a fume hood when handling powders, and avoid skin contact by using closed systems for transfer. Implement engineering controls such as local exhaust ventilation for dust suppression .
  • Rationale : The compound is classified as acutely toxic (oral, Category 4) and causes skin/eye irritation (Category 2) .

Q. What storage conditions are optimal for maintaining compound stability?

  • Methodological Answer : Store at -10°C in an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation or hydrolysis. Use airtight containers with desiccants to minimize moisture exposure, and label containers with the date of receipt and opening .
  • Rationale : Degradation under ambient conditions is likely due to hygroscopicity and reactive hydroxyl groups .

Q. How can researchers verify the purity of synthesized batches?

  • Methodological Answer : Employ reverse-phase HPLC with a C18 column (mobile phase: water/acetonitrile gradient) and UV detection at 260 nm (λmax for purine derivatives). Confirm structural integrity via 1H/13C NMR (e.g., characteristic peaks for tetrahydrofuran protons at δ 3.5–4.5 ppm) and high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How to address discrepancies in reported toxicity profiles across studies?

  • Methodological Answer : Cross-reference data from OECD-compliant assays (e.g., Ames test for mutagenicity, acute oral toxicity in rodents) and perform dose-response studies in vitro (e.g., cytotoxicity assays using HepG2 cells). Account for batch-to-batch variability by analyzing impurities via LC-MS .
  • Case Study : If conflicting data exist for skin irritation, conduct reconstructed human epidermis (RhE) tests to validate irritation potential under standardized ISO protocols .

Q. What strategies are effective for studying metabolic stability in drug development?

  • Methodological Answer : Incubate the compound with human liver microsomes (HLM) or hepatocytes at 37°C, and quantify parent compound depletion using LC-MS/MS. Monitor for phase I metabolites (e.g., hydroxylation, deamination) and phase II conjugates (e.g., glucuronidation). Use kinetic modeling to calculate intrinsic clearance (CLint) .
  • Rationale : Fluorinated analogs (e.g., ) show altered metabolic pathways due to fluorine’s electronegativity, which may inform structural modifications .

Q. How does stereochemistry influence target binding and selectivity?

  • Methodological Answer : Synthesize all stereoisomers via chiral auxiliary or enzymatic resolution. Compare binding affinities using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) against target proteins (e.g., adenosine receptors). For in vivo relevance, correlate stereochemical configuration with pharmacokinetic parameters (e.g., half-life, bioavailability) in rodent models .
  • Example : The (2S,3R,5S) configuration may enhance hydrogen bonding with kinase active sites, as seen in purine-based inhibitors .

Q. How to assess environmental impact despite limited ecotoxicology data?

  • Methodological Answer : Use quantitative structure-activity relationship (QSAR) models (e.g., EPA EPI Suite) to predict biodegradation, bioaccumulation (BCF), and aquatic toxicity. Validate predictions with Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition tests (OECD 201) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.